N-(5-bromo-2-methoxybenzyl)aniline
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Overview
Description
N-(5-bromo-2-methoxybenzyl)aniline is an organic compound with the molecular formula C14H14BrNO It is a derivative of aniline, where the aniline nitrogen is bonded to a benzyl group substituted with a bromine atom at the 5-position and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-methoxybenzyl)aniline typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2-methoxytoluene, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amine group, forming 5-amino-2-methoxytoluene.
Bromination: The amine group directs the bromination to the 5-position, yielding 5-bromo-2-methoxyaniline.
N-Benzylation: Finally, the 5-bromo-2-methoxyaniline is reacted with benzyl chloride under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-methoxybenzyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a formyl or carboxyl group, and the aniline nitrogen can be reduced to form secondary or tertiary amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while coupling reactions produce biaryl compounds.
Scientific Research Applications
N-(5-bromo-2-methoxybenzyl)aniline has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design and development.
Material Science: It can be used in the preparation of polymers and other advanced materials.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-methoxybenzyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methoxy substituents can influence its binding affinity and specificity towards these targets. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxyaniline: Similar in structure but lacks the benzyl group.
4-Bromo-N-(4-methoxybenzyl)aniline: Similar but with different substitution patterns on the benzyl group.
Uniqueness
N-(5-bromo-2-methoxybenzyl)aniline is unique due to the specific positioning of the bromine and methoxy groups, which can significantly affect its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for targeted applications in various research fields.
Properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-17-14-8-7-12(15)9-11(14)10-16-13-5-3-2-4-6-13/h2-9,16H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTILESGIJLMOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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